5-Thiazolecarboxaldehyde
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Overview
Description
5-Thiazolecarboxaldehyde is an organic compound with the chemical formula C4H3NOS. It is a heterocyclic compound containing a five-membered ring composed of three carbon atoms, one nitrogen atom, and one sulfur atom. This compound is known for its versatility in various chemical reactions and its applications in different fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Thiazolecarboxaldehyde can be synthesized through several methods. One common method involves the reaction of thiazole with formylating agents such as Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide). The reaction typically proceeds under mild conditions and yields the desired aldehyde .
Another method involves the oxidation of 5-methylthiazole using oxidizing agents like potassium permanganate or chromium trioxide. This method also produces this compound with good yields .
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yields and purity of the product. The compound is then purified through techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
5-Thiazolecarboxaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form thiazole-5-carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: It can be reduced to 5-thiazolemethanol using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, hydrazines, and thiols.
Major Products
Oxidation: Thiazole-5-carboxylic acid.
Reduction: 5-Thiazolemethanol.
Substitution: Various thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Thiazolecarboxaldehyde has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Thiazolecarboxaldehyde depends on its specific application. In biological systems, it can interact with various molecular targets, including enzymes and receptors. For example, it may inhibit the activity of certain enzymes by forming covalent bonds with their active sites, thereby blocking their function . Additionally, it can modulate signaling pathways by binding to specific receptors and altering their activity .
Comparison with Similar Compounds
5-Thiazolecarboxaldehyde can be compared with other similar compounds, such as:
2-Thiazolecarboxaldehyde: Similar in structure but with the aldehyde group at the 2-position instead of the 5-position.
4-Methyl-2-thiazolecarboxaldehyde: Contains a methyl group at the 4-position, which affects its chemical properties and reactivity.
Benzothiazole-2-carboxaldehyde: A benzene ring fused to the thiazole ring, resulting in different chemical behavior and applications.
The uniqueness of this compound lies in its specific reactivity and the ability to form a wide range of derivatives, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
1003-82-3 |
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Molecular Formula |
C6H12O2S |
Molecular Weight |
148.23 g/mol |
IUPAC Name |
3,4-dimethylthiolane 1,1-dioxide |
InChI |
InChI=1S/C6H12O2S/c1-5-3-9(7,8)4-6(5)2/h5-6H,3-4H2,1-2H3 |
InChI Key |
XOUFYAQSTVWOPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CS(=O)(=O)CC1C |
Origin of Product |
United States |
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